molecular formula C21H18F2N2O4 B2605172 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 946227-74-3

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2605172
CAS RN: 946227-74-3
M. Wt: 400.382
InChI Key: QZIAVBXNACFHBX-UHFFFAOYSA-N
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Description

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18F2N2O4 and its molecular weight is 400.382. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism is crucial for understanding how compounds are absorbed, distributed, metabolized, and excreted in the human body. For example, researchers investigated the metabolism of paracetamol (acetaminophen), revealing insights into its pharmacokinetic profiles, including absorption rates, metabolic pathways, and excretion patterns (Trettin et al., 2014). Similar methodologies could be applied to study the pharmacokinetics of complex compounds like 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide, providing essential information for its potential therapeutic applications.

Therapeutic Potential and Mechanism of Action

Understanding the therapeutic potential and mechanism of action is pivotal for compounds under consideration for drug development. Research on compounds targeting specific receptors or biochemical pathways can reveal their potential therapeutic applications. For instance, the discovery and characterization of novel orexin receptor antagonists for the treatment of insomnia highlight the importance of targeting specific receptors (Renzulli et al., 2011). Similar research could explore how 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide interacts with biological targets, shedding light on its potential uses in medicine.

Toxicology and Safety Profile

Toxicology studies are essential to ensure the safety of new chemical entities. They assess potential toxic effects and identify safe dosage ranges. For example, the evaluation of the toxicity profile of a new nonsteroid antiandrogen, flutamide, provided valuable information on its safety for clinical use (Katchen & Buxbaum, 1975). Conducting similar toxicological assessments for complex compounds can help ascertain their safety and potential side effects, contributing to the development of safe and effective medications.

Biomarker and Metabolite Analysis

Analyzing biomarkers and metabolites can offer insights into the biological effects of compounds and their metabolic fate. The study of the metabolism and excretion kinetics of lysmeral in humans is an example of how metabolite analysis can provide information on exposure levels and potential health risks (Scherer et al., 2017). Applying these analytical techniques to compounds like 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide could help in understanding their biological impact and guiding the development of diagnostic and therapeutic strategies.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4/c22-15-7-5-14(6-8-15)13-29-20-10-25(16(12-26)9-19(20)27)11-21(28)24-18-4-2-1-3-17(18)23/h1-10,26H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIAVBXNACFHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide

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